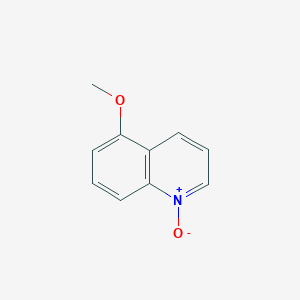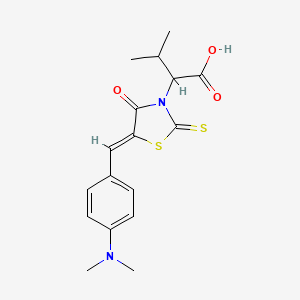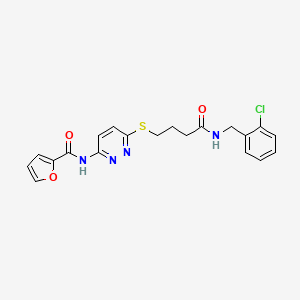![molecular formula C19H21N3O4S B2450474 6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-96-8](/img/structure/B2450474.png)
6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a thieno ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the ethoxy group could potentially increase its solubility in organic solvents .Scientific Research Applications
Antimycobacterial Applications
- A study by Nallangi et al. (2014) explored derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide for their antimycobacterial properties. These compounds, including closely related structures to the specified compound, showed promising activity against Mycobacterium tuberculosis, with some derivatives demonstrating higher potency than existing drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).
Antibacterial Properties
- Doshi et al. (2015) synthesized analogues of 6-tosyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, testing their antibacterial activity against various bacteria. These compounds showed significant inhibition of Staphylococcus aureus and Escherichia coli growth, although they were ineffective against Bacillus subtilis (Doshi et al., 2015).
Tuberculosis Treatment
- Another study by Samala et al. (2014) investigated tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives for inhibiting Mycobacterium tuberculosis pantothenate synthetase. The study identified specific derivatives that showed significant activity and non-cytotoxicity, suggesting potential for tuberculosis treatment (Samala et al., 2014).
Anticancer Potential
- Romagnoli et al. (2020) designed and synthesized compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold, evaluating their antiproliferative activity on cancer cell lines. These compounds, similar in structure to the queried compound, demonstrated potential as antiproliferative agents that inhibit cancer cell growth by interacting with tubulin (Romagnoli et al., 2020).
Synthesis and Chemical Transformations
- Voskressensky et al. (2007) studied the transformations of tetrahydrothieno[3,2-c]- and tetrahydrobenzothieno[2,3-c]pyridines with various reactants, synthesizing diverse compounds that could have further applications in medicinal chemistry (Voskressensky et al., 2007).
Antimicrobial Activity
- Abdel-rahman et al. (2002) synthesized pyridothienopyrimidines, a class including similar structures to the queried compound, and tested their antimicrobial activities. This research contributes to understanding the potential of such compounds in treating microbial infections (Abdel-rahman et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-acetyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-26-13-6-4-12(5-7-13)18(25)21-19-16(17(20)24)14-8-9-22(11(2)23)10-15(14)27-19/h4-7H,3,8-10H2,1-2H3,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEIBKHAGGLRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2450396.png)

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2450398.png)



![N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2450404.png)
![Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2450405.png)




